molecular formula C19H15ClFNOS B11343586 N-(3-chloro-4-methylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11343586
M. Wt: 359.8 g/mol
InChI Key: OYYZOKFNWIXXOA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a 3-chloro-4-methylphenyl group, a 2-fluoro group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophen-2-ylmethyl group can further influence its pharmacokinetic properties, such as absorption and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity, while the thiophen-2-ylmethyl group can provide additional stability and specificity in its interactions.

Properties

Molecular Formula

C19H15ClFNOS

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNOS/c1-13-8-9-14(11-17(13)20)22(12-15-5-4-10-24-15)19(23)16-6-2-3-7-18(16)21/h2-11H,12H2,1H3

InChI Key

OYYZOKFNWIXXOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F)Cl

Origin of Product

United States

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